5,7-Dibromo-1H-indazole: A Comprehensive Technical Guide for Researchers
5,7-Dibromo-1H-indazole: A Comprehensive Technical Guide for Researchers
CAS Number: 50477-28-6
5,7-Dibromo-1H-indazole is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural features make it a valuable intermediate for the synthesis of a diverse range of biologically active molecules and functional organic materials. This technical guide provides a detailed overview of its properties, synthesis, and potential applications, with a focus on data relevant to researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 50477-28-6 | [2][3][4][5] |
| Molecular Formula | C₇H₄Br₂N₂ | [1][2] |
| Molecular Weight | 275.93 g/mol | [1][2] |
| Appearance | Off-white solid | [1][2] |
| Storage Conditions | Store at 0-8 °C | [1][2] |
Note: Solubility, melting point, and boiling point data for 5,7-Dibromo-1H-indazole are not consistently reported in publicly available literature. Researchers are advised to determine these properties experimentally for their specific applications.
Synthesis and Experimental Protocols
The synthesis of substituted indazoles can be achieved through various synthetic routes. While a specific, detailed experimental protocol for the synthesis of 5,7-Dibromo-1H-indazole is not extensively published, a general approach often involves the cyclization of appropriately substituted phenylhydrazines or related precursors.
One common strategy for the formation of the indazole ring is the intramolecular cyclization of o-acylphenylhydrazines. For the synthesis of 5,7-Dibromo-1H-indazole, a potential synthetic pathway could start from a 2,4-dibromo-substituted aniline derivative.
Below is a generalized experimental workflow that could be adapted for the synthesis of 5,7-Dibromo-1H-indazole.
Figure 1. A generalized synthetic workflow for the preparation of 5,7-Dibromo-1H-indazole.
Representative Experimental Protocol (Hypothetical)
It is crucial to note that the following is a hypothetical protocol based on general synthesis methods for related compounds and should be optimized and validated in a laboratory setting.
Step 1: Diazotization of 2,4-Dibromo-6-methylaniline. 2,4-Dibromo-6-methylaniline is dissolved in a suitable acidic solution (e.g., aqueous HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. The progress of the reaction is monitored by starch-iodide paper.
Step 2: Reduction to the Corresponding Hydrazine. The diazonium salt solution is then treated with a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, at a low temperature to form the corresponding hydrazine hydrochloride salt.
Step 3: Cyclization to Form the Indazole Ring. The hydrazine derivative is heated, often in the presence of a catalyst or with a change in pH, to induce intramolecular cyclization. This step leads to the formation of the 5,7-Dibromo-1H-indazole ring system.
Step 4: Work-up and Purification. The reaction mixture is neutralized and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure 5,7-Dibromo-1H-indazole.
Applications in Research and Drug Development
5,7-Dibromo-1H-indazole serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The bromine atoms at the 5 and 7 positions provide reactive handles for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents.
Role as a Kinase Inhibitor Scaffold
Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets, particularly protein kinases.[6][7] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The indazole core can mimic the hinge-binding motif of ATP, making it an excellent starting point for the design of kinase inhibitors.[8] 5,7-Dibromo-1H-indazole is utilized in the generation of libraries of potential kinase inhibitors for screening against various kinase targets.
While the specific signaling pathways directly modulated by 5,7-Dibromo-1H-indazole itself are not well-documented, its derivatives have been investigated as inhibitors of several key signaling pathways implicated in cancer.
Figure 2. A conceptual diagram illustrating the use of 5,7-Dibromo-1H-indazole in generating derivative libraries to target various kinase signaling pathways involved in cancer.
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Pim Kinases: This family of serine/threonine kinases is involved in signaling pathways that are crucial for tumorigenesis.[9]
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Polo-like kinase 4 (PLK4): A key regulator of centriole duplication, its overexpression is linked to several cancers.[10]
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Vascular Endothelial Growth Factor Receptor (VEGFR): Plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors.[7]
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Fibroblast Growth Factor Receptor (FGFR): Involved in cell proliferation and differentiation, and its dysregulation is implicated in various cancers.[7]
Materials Science Applications
Beyond its pharmaceutical relevance, 5,7-Dibromo-1H-indazole and its derivatives are being explored in the field of materials science. The electron-deficient nature of the dibrominated indazole ring makes it a candidate for the development of novel organic semiconductors and dyes.[1]
Conclusion
5,7-Dibromo-1H-indazole is a valuable and versatile chemical entity with significant potential in both drug discovery and materials science. Its utility as a scaffold for generating diverse molecular libraries, particularly for the development of kinase inhibitors, underscores its importance in modern chemical and biological research. Further investigation into its specific biological activities and the development of robust, scalable synthetic protocols will undoubtedly expand its applications in the future.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. cenmed.com [cenmed.com]
- 4. Page loading... [wap.guidechem.com]
- 5. cenmed.com [cenmed.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
